2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[33]heptan-2-yl)ethanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through an annulation reaction. This can be achieved by reacting a suitable cyclopentane derivative with a nitrogen-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[33]heptan-2-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both fluorine and phenyl groups
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c21-18-8-6-15(7-9-18)10-19(23)22-13-20(14-22)11-17(12-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCXUUHOKBLIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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